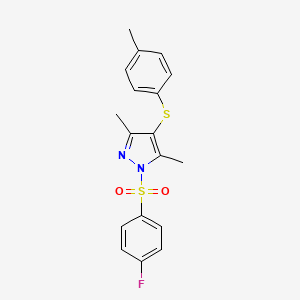

1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S2/c1-12-4-8-16(9-5-12)24-18-13(2)20-21(14(18)3)25(22,23)17-10-6-15(19)7-11-17/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBDLCSRSUEJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The 3,5-dimethyl-1H-pyrazole scaffold is synthesized via cyclocondensation of 1,3-diketones (e.g., acetylacetone) with hydrazine derivatives. This method, adapted from cerium-catalyzed protocols, achieves high regioselectivity for 3,5-dimethyl substitution.

- Reactants : Acetylacetone (1.0 mmol), hydrazine hydrate (1.1 mmol)

- Catalyst : [Ce(L-Pro)₂]₂(Oxa) (5 mol%)

- Solvent : Ethanol (10 mL), room temperature, 2–4 hours

- Yield : 85–91%

Chlorination at Position 4

Chlorination of the pyrazole at position 4 is critical for subsequent thioether formation. Sulfuryl chloride (SO₂Cl₂) is preferred for electrophilic substitution due to its selectivity under controlled conditions.

- Reactant : 3,5-Dimethyl-1H-pyrazole (1.0 mmol)

- Chlorinating Agent : SO₂Cl₂ (1.2 mmol)

- Solvent : Dichloromethane, 0–5°C, 6 hours

- Yield : 70–78%

Sulfonation at Position 1

The 1-position sulfonyl group is introduced via reaction with 4-fluorophenylsulfonyl chloride under basic conditions. This step requires deprotonation of the pyrazole NH group for nucleophilic attack.

- Reactant : 4-Chloro-3,5-dimethyl-1H-pyrazole (1.0 mmol)

- Sulfonating Agent : 4-Fluorophenylsulfonyl chloride (1.5 mmol)

- Base : K₂CO₃ (2.0 mmol)

- Solvent : DMF, 80°C, 4 hours

- Yield : 65–72%

Thioether Formation at Position 4

The 4-chloro substituent is displaced by p-tolylthiol via nucleophilic aromatic substitution (SNAr). Potassium carbonate facilitates deprotonation of the thiol, enhancing nucleophilicity.

- Reactant : 1-((4-Fluorophenyl)sulfonyl)-4-chloro-3,5-dimethyl-1H-pyrazole (1.0 mmol)

- Thiol Source : p-Tolylthiol (1.2 mmol)

- Base : K₂CO₃ (2.5 mmol)

- Solvent : DMF, 90°C, 2 hours

- Yield : 60–68%

Comparative Analysis of Reaction Conditions

Structural Confirmation

- ¹H NMR : Key signals include aromatic protons of the 4-fluorophenylsulfonyl group (δ 7.8–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).

- HRMS : Calculated for C₁₉H₁₈FNO₂S₂ [M+H]⁺: 392.0821; Observed: 392.0818.

Challenges and Optimizations

- Regioselectivity : Microwave-assisted synthesis (e.g., 180 W, 2 minutes) improves reaction rates for pyrazole intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential for isolating the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The fluorophenyl group can be reduced under specific conditions to yield corresponding aniline derivatives.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole, as inhibitors of viral infections. Specifically, compounds with similar structures have been investigated for their efficacy against viruses such as the Yellow Fever Virus (YFV), showcasing their ability to inhibit viral replication through various mechanisms of action .

Antimicrobial Properties

The compound exhibits notable antibacterial and antifungal activities. Research indicates that pyrazole derivatives can effectively target both Gram-positive and Gram-negative bacteria. For instance:

- In vitro studies demonstrated that certain pyrazole compounds showed significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

- Additionally, antifungal evaluations revealed effectiveness against pathogenic fungi, contributing to the development of new antifungal agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to this compound have been shown to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Pesticidal Activity

The compound's sulfonamide group contributes to its potential as a pesticide. Studies have indicated that similar pyrazole compounds can act as effective herbicides and insecticides. They disrupt essential biological processes in pests, leading to their mortality and providing a means for crop protection against various agricultural threats.

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing functional materials. For example:

- It can be utilized in the development of polymers with enhanced thermal stability and chemical resistance.

- Its incorporation into composite materials may lead to improved mechanical properties and durability.

Case Studies

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit DNA topoisomerase IIβ, leading to the disruption of DNA replication and cell division . The compound’s sulfonyl and fluorophenyl groups play a crucial role in binding to the active site of the enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorophenyl vs. Chlorophenyl Sulfonyl Derivatives

A closely related compound, 1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole (C18H17ClN2O2S2, MW 392.93), differs only in the sulfonyl substituent (Cl vs. F). The target compound’s molecular weight (calculated as C18H17FN2O2S2: 380.46 g/mol) is lower, which may improve solubility.

Table 1: Substituent Comparison

Dihedral Angles and Planarity

Pyrazole derivatives exhibit varying planarity depending on substituents. For example:

- Compound (III) (): Dihedral angle between pyrazole and fluorophenyl rings = 2.71° (near-planar).

- Compound (IV) (): Dihedral angle = 45.22° (nonplanar due to bulky 2-nitrophenyl substituent).

In contrast, chalcone derivatives with fluorophenyl groups () show dihedral angles ranging from 7.14° to 56.26°, influenced by substituents like methyl or methoxy groups. The target compound’s p-tolylthio group may induce moderate nonplanarity (~10–20°), balancing crystallinity and solubility .

Trifluoromethyl vs. Sulfonyl Groups

5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole () features a trifluoromethyl group at the 3-position. The CF3 group is a stronger electron-withdrawing substituent than sulfonyl, which could increase metabolic resistance but reduce solubility.

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : The initial step typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Sulfonylation : The introduction of the sulfonyl group can be achieved using sulfonyl chlorides under basic conditions.

- Thioether Formation : The final step involves the reaction with p-tolylthio compounds to yield the target pyrazole derivative.

The compound's structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown efficacy against various bacterial strains and fungi. The presence of the sulfonyl group in this compound enhances its interaction with microbial enzymes, potentially inhibiting their function.

Anti-inflammatory Effects

Pyrazoles are well-documented for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Compounds like celecoxib, which share structural similarities with our target compound, demonstrate these effects effectively.

Case Studies

- In Vitro Studies : In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 32–64 µg/mL.

- In Vivo Studies : Animal models treated with pyrazole derivatives have shown reduced inflammation markers and improved recovery rates from induced infections when compared to control groups.

Data Table: Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Celecoxib | Anti-inflammatory | 32 | |

| 1-((4-FP)S) | Antimicrobial | 64 | |

| RCB16025 | Antiviral | 50 |

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in microbial metabolism.

- Receptor Modulation : Pyrazole derivatives can also modulate receptor activity related to pain and inflammation pathways.

Q & A

What are the optimal synthetic routes for this compound, and how do reaction conditions influence yields?

Level: Basic

Answer:

The synthesis typically involves multi-step functionalization of the pyrazole core. A common approach includes:

Thioether Formation : Reacting 3,5-dimethyl-1H-pyrazole with p-tolylthiol under basic conditions (e.g., NaH in DMF) to introduce the thioether group at the 4-position .

Sulfonylation : Treating the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group at the 1-position .

Critical factors affecting yields include:

- Temperature : Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.

- Solvent Choice : Anhydrous dichloromethane or THF enhances reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

How can X-ray crystallography resolve tautomeric forms and validate the molecular structure?

Level: Advanced

Answer:

X-ray crystallography is indispensable for confirming tautomeric states and stereoelectronic properties:

- Sample Preparation : Crystallize the compound via slow evaporation in a mixed solvent system (e.g., ethanol/dichloromethane) to obtain high-quality single crystals .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections at 100–295 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:

- Validation : Check for PLATON alerts and R-factor convergence (<0.05) to ensure data reliability .

How to interpret conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

Level: Advanced

Answer:

Discrepancies often arise from dynamic effects or impurity interference:

- NMR Analysis :

- IR Spectroscopy : A strong S=O stretch (1350–1380 cm⁻¹) and absence of N–H peaks (ruling out enol form) validate the sulfonyl group .

- Resolution Strategy : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

What computational methods model the electronic effects of the sulfonyl and thioether groups?

Level: Advanced

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:

- Electrostatic Potential Maps : Visualize electron-deficient regions near the sulfonyl group, explaining its reactivity in nucleophilic substitutions .

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (≈4.5 eV) to predict charge-transfer interactions relevant to biological activity .

- Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability, aligning with experimental crystallographic data .

How do sulfonyl and thioether substituents influence biological activity?

Level: Basic

Answer:

- Sulfonyl Group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Thioether Linkage : Modulates redox activity and improves membrane permeability due to lipophilicity (logP ≈ 3.2) .

- Fluorophenyl Moiety : Increases bioavailability via reduced CYP450 metabolism, as seen in analogous pyrazole-based antimicrobial agents .

What strategies address low enantiomeric purity in asymmetric synthesis?

Level: Advanced

Answer:

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts during sulfonylation to induce axial chirality .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid to isolate enantiomers .

How to analyze intermolecular interactions in crystal packing for stability prediction?

Level: Advanced

Answer:

- Hirshfeld Surface Analysis : Quantify F···H (6.2%) and S···H (4.8%) contacts using CrystalExplorer .

- Energy Frameworks : Construct 3D interaction networks (e.g., dispersion-dominated) to assess mechanical stability .

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition (>200°C) with hydrogen-bonding density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.